2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone
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Overview
Description
The compound “2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These derivatives have been reported to be potent inhibitors of Ubiquitin specific peptidase 28 (USP28), a protein associated with the development of various malignancies .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by a [1,2,3]triazolo[4,5-d]pyrimidine core, which is a fused ring system incorporating a triazole and a pyrimidine ring .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve nucleophilic addition and subsequent cyclization .
Scientific Research Applications
Synthesis and Neuroprotective Properties
A series of urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin were synthesized, demonstrating significant antiparkinsonian activity and neuroprotective properties in haloperidol-induced catalepsy models in mice. These findings suggest a potential avenue for Parkinson's disease treatment and future drug design (Azam, Alkskas, & Ahmed, 2009).
Antibacterial Activity
New thieno[2,3-b]pyridine-fused [1,2,4]triazolo[4,3-a]pyrimidinones exhibited potent antibacterial activity against Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), indicating their potential as novel antibacterial agents (Sanad, Mekky, Said, & Elneairy, 2021).
Antioxidant and Anticancer Activity
Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were synthesized, showcasing superior antioxidant activity compared to ascorbic acid and promising anticancer activity against human glioblastoma and triple-negative breast cancer cell lines. This highlights the compound's potential in developing treatments for oxidative stress-related diseases and cancer (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Synthesis and Chemical Properties
A study described the synthesis of [1,2,4]triazolo[1,5-a]pyrimidinium betaines and their chemical reactions, providing insights into the chemical properties and potential applications of triazolo-pyrimidin based compounds in various fields of chemistry and drug development (Marley, Wright, & Preston, 1989).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antitumor activities , suggesting potential targets within cancerous cells.
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been reported to have certain pharmacokinetic properties .
Result of Action
Similar compounds have been reported to exhibit certain molecular and cellular effects .
Action Environment
Environmental factors can generally influence the action of similar compounds .
Future Directions
The [1,2,3]triazolo[4,5-d]pyrimidine derivatives show promise as potential therapeutic agents, particularly in the treatment of cancers where USP28 is implicated . Future research could focus on optimizing these compounds to improve their potency and selectivity, as well as investigating their roles in other diseases .
Properties
IUPAC Name |
2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c1-26-15-9-5-8-14(10-15)24-18-17(22-23-24)19(21-12-20-18)27-11-16(25)13-6-3-2-4-7-13/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOJFTQWSZOMIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)SCC(=O)C4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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